

Technical Guide: 3-Acetopropanol-d4 (CAS 1215544-11-8)

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Compound of Interest

Compound Name: 3-Acetopropanol-d4

Cat. No.: B565004

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetopropanol-d4, with the CAS number 1215544-11-8, is the deuterated isotopologue of 4-Hydroxy-2-butanone (also known as 3-Acetopropanol). This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based bioanalysis. The incorporation of four deuterium atoms provides a distinct mass shift, enabling sensitive and specific tracking of the molecule and its metabolites without altering its fundamental chemical properties. Its non-deuterated counterpart is a versatile intermediate in organic synthesis and a known substrate for alcohol dehydrogenase, making the deuterated form particularly useful for studying the kinetics and mechanisms of this enzyme.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **3-Acetopropanol-d4** and its non-deuterated analog, 4-Hydroxy-2-butanone.

Table 1: Properties of **3-Acetopropanol-d4**

Property	Value	Source
CAS Number	1215544-11-8	-
Molecular Formula	C ₅ H ₆ D ₄ O ₂	[1]
Molecular Weight	106.16 g/mol	[1] [2]
Appearance	Brown Oil	[1] [2]
Synonyms	1-Hydroxy-4-pentanone-d4; 3- Acetyl-1-propanol-d4; γ - Acetopropyl-d4 Alcohol	
Storage	2-8°C Refrigerator	
Solubility	Chloroform, Dichloromethane, Methanol	

Table 2: Properties of 4-Hydroxy-2-butanone (Non-deuterated analog)

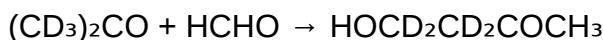
Property	Value	Source
CAS Number	590-90-9	
Molecular Formula	C ₄ H ₈ O ₂	
Molecular Weight	88.11 g/mol	
Appearance	Colorless liquid	
Density	1.023 g/mL at 25 °C	
Boiling Point	73-76 °C at 12 mmHg	
Flash Point	55.5 °C	
Refractive Index	n _{20/D} 1.430	
Water Solubility	Miscible	

Experimental Protocols

Proposed Synthesis of 3-Acetopropanol-d4

While a specific literature protocol for the synthesis of **3-Acetopropanol-d4** is not readily available, a plausible and effective method is the aldol condensation of deuterated acetone (acetone-d6) with formaldehyde, followed by purification. This method is based on the well-established synthesis of the non-deuterated analog.

Reaction:



Materials:

- Acetone-d6 (99.5 atom % D)
- Paraformaldehyde
- Sodium hydroxide (NaOH)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), dilute

Procedure:

- Depolymerization of Paraformaldehyde: In a fume hood, gently heat paraformaldehyde to generate gaseous formaldehyde. Pass the formaldehyde gas into chilled acetone-d6 containing a catalytic amount of powdered NaOH. Maintain the reaction temperature below 10°C using an ice bath.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the product and consumption of acetone-d6.

- Workup: Once the reaction is complete, neutralize the mixture with dilute HCl.
- Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash with brine (2 x 30 mL).
- Drying: Dry the organic layer over anhydrous MgSO₄.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude brown oil by vacuum distillation or column chromatography on silica gel to obtain pure **3-Acetopropanol-d4**.

Enzymatic Reduction of 4-Hydroxy-2-butanone to (R)-1,3-Butanediol

This protocol describes the asymmetric reduction of 4-Hydroxy-2-butanone using a microbial catalyst, which is a common application for this substrate. The use of **3-Acetopropanol-d4** in such an experiment would allow for detailed mechanistic and kinetic studies using mass spectrometry.

Materials:

- 4-Hydroxy-2-butanone
- *Candida krusei* ZJB-09162 cells (or a commercially available alcohol dehydrogenase)
- Glucose
- Phosphate buffer (pH 8.5)
- Ethyl acetate

Procedure:

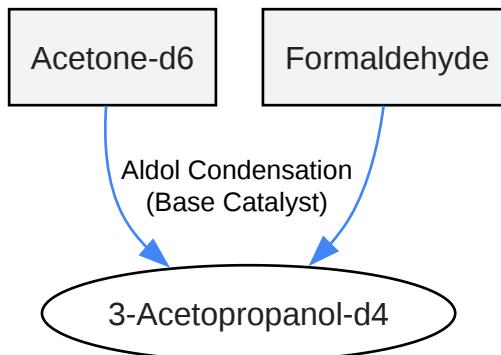
- Biocatalyst Preparation: Cultivate *Candida krusei* ZJB-09162 according to standard microbiological techniques to obtain a sufficient cell mass.

- Reaction Setup: In a temperature-controlled reactor at 35°C, prepare a reaction mixture containing phosphate buffer (pH 8.5), glucose, and the microbial cells.
- Substrate Addition: Add 4-Hydroxy-2-butanone to the reaction mixture to a final concentration of 20 g/L. The molar ratio of glucose to 4-Hydroxy-2-butanone should be 2:1 to ensure cofactor regeneration.
- Bioreduction: Maintain the reaction at 35°C with agitation. Monitor the conversion of 4-Hydroxy-2-butanone to (R)-1,3-butanediol using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Product Isolation: After completion of the reaction (typically >95% conversion), centrifuge the mixture to remove the cells.
- Extraction: Extract the supernatant with ethyl acetate.
- Purification: Dry the organic extract and remove the solvent to obtain (R)-1,3-butanediol. The enantiomeric excess can be determined by chiral GC or HPLC.

Visualizations

Proposed Synthetic Pathway of 3-Acetopropanol-d4

Proposed Synthesis of 3-Acetopropanol-d4

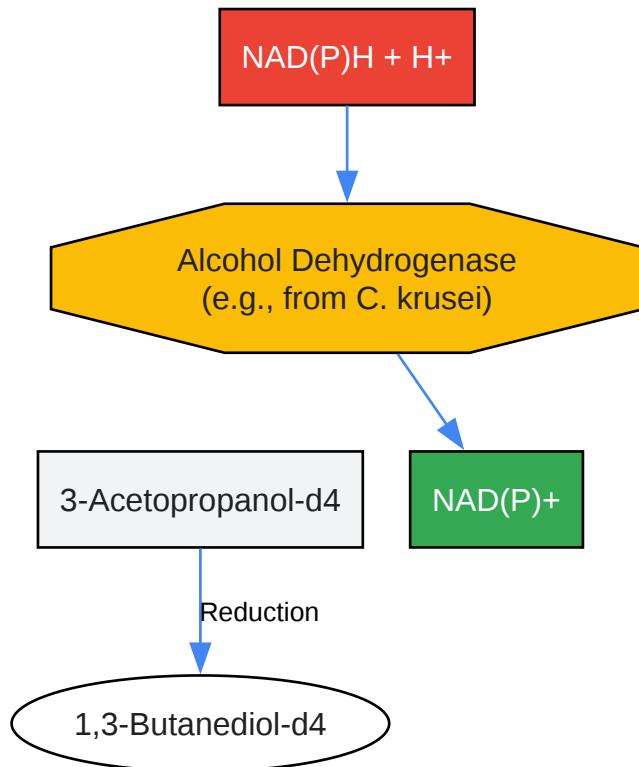


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Caption: Proposed synthesis of **3-Acetopropanol-d4** via aldol condensation.

Biochemical Conversion by Alcohol Dehydrogenase

Enzymatic Reduction of 3-Acetopropanol-d4



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Caption: Enzymatic reduction of **3-Acetopropanol-d4** to 1,3-Butanediol-d4.

Applications in Research and Drug Development

- Metabolic Tracer: **3-Acetopropanol-d4** is an ideal tracer for in vitro and in vivo metabolic studies. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts, enabling precise tracking of its metabolic fate.
- Pharmacokinetic Studies: The use of deuterated compounds can help in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The kinetic isotope effect, resulting from the stronger C-D bond compared to the C-H bond, can sometimes lead to a slower rate of metabolism, which can be advantageous in drug design.

- Enzyme Mechanism and Kinetic Isotope Effect Studies: As a substrate for alcohol dehydrogenase, **3-Acetopropanol-d4** can be used to investigate the mechanism of this enzyme class. By comparing the reaction rates of the deuterated and non-deuterated substrates, the kinetic isotope effect (KIE) can be determined, providing insights into the rate-determining step of the enzymatic reaction.
- Internal Standard for Bioanalysis: In quantitative mass spectrometry-based assays, a stable isotope-labeled version of the analyte is the gold standard for an internal standard. **3-Acetopropanol-d4** can serve as an excellent internal standard for the quantification of 4-Hydroxy-2-butanone in biological matrices, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.

Conclusion

3-Acetopropanol-d4 is a powerful research tool for scientists in academia and the pharmaceutical industry. Its utility as a metabolic tracer, a probe for enzyme mechanisms, and an internal standard for quantitative analysis makes it an invaluable compound in the development of new therapeutics and the fundamental understanding of biochemical pathways. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

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References

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